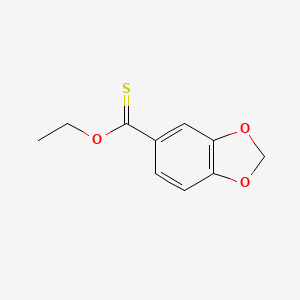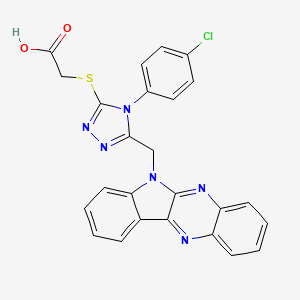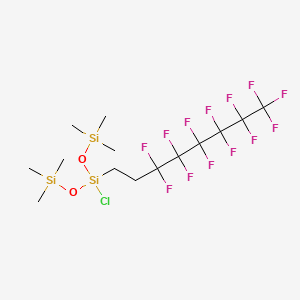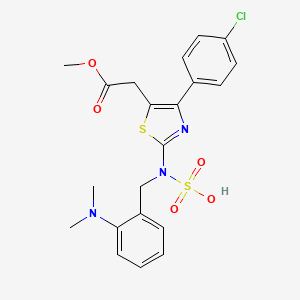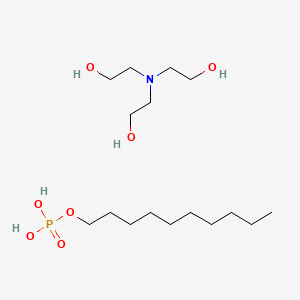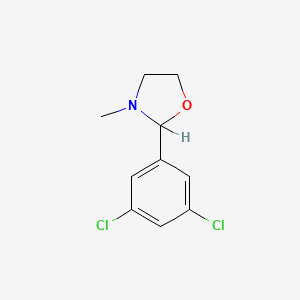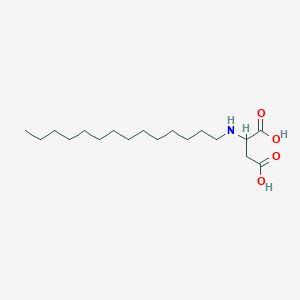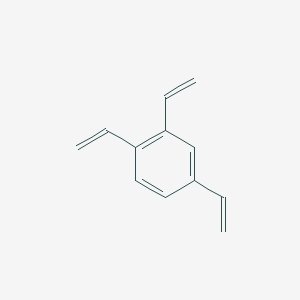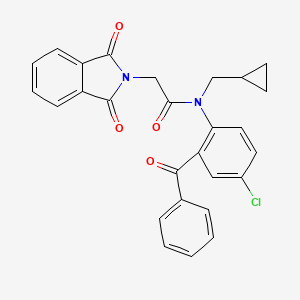
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group and a dibenzo cycloheptene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of dibenzo(a,c)cycloheptene, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Higher-order dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Similar structure but with different positioning of the nitro group.
6-Amino-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Reduction product of the nitro compound.
6-Chloro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Halogenated derivative.
Uniqueness
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is unique due to the presence of both a nitro group and a dione functionality, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
94088-73-0 |
|---|---|
Formule moléculaire |
C15H9NO4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
9-nitrotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15(18)13(14)16(19)20/h1-8,13H |
Clé InChI |
NKKHMOVEDDICJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C(C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





